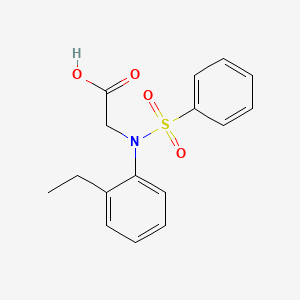

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

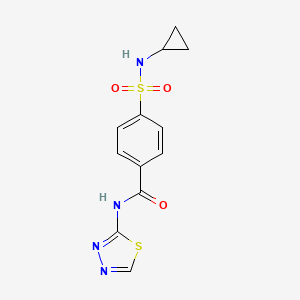

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine, also known as EPSPS inhibitor, is a synthetic compound that is widely used in scientific research. It is a herbicide that is used to control the growth of weeds in crops. The compound works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants. The inhibition of this enzyme leads to the death of the plant.

科学的研究の応用

Behavior in Sewage Treatment

N-(phenylsulfonyl)-glycine (PSG) shows distinctive behavior in sewage treatment plants. Specifically, the degradation and transformation of PSG and related compounds in sewage treatment processes have been closely monitored. For instance, PSG was observed to undergo transformation into N-(phenylsulfonyl)-sarcosine (PSS) due to microbial activity within the sewage treatment facility. This study highlights the complex dynamics and transformation pathways of compounds similar to N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine in environmental settings (Krause & Schöler, 2000).

Chemical Analysis and Detection

The differentiation and quantification of phenylsulfonamide derivatives in environmental samples are critical for understanding their fate and transport. A study delved into the analytical challenges and methodologies, particularly emphasizing the distinctions between compounds like glycine-N-(phenylsulfonyl) (GPS) and sarcosine-N-(phenylsulfonyl) (SPS). This research underscores the importance of advanced analytical techniques for accurate environmental monitoring of similar compounds (Krause, Schöler, & Heberer, 2000).

Chemical Synthesis and Modification

Selective Arylsulfonylation

The chemical synthesis of arylsulfonamido esters, closely related to N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine, was achieved with high yields through a selective process. This study is crucial for understanding the chemical pathways and mechanisms that can potentially apply to the synthesis or modification of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine (Penso et al., 2003).

Chromatography Applications

A fluorosurfactant structurally akin to N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine was explored for its potential application in micellar electrokinetic capillary chromatography, indicating the relevance of related compounds in analytical chemistry and separation sciences (de Ridder et al., 2001).

Therapeutic and Biochemical Applications

Michael Addition Reactions for Bioactive Synthesis

The compound's structural analogs have been utilized in Michael addition reactions for the synthesis of bioactive compounds, implying the potential pharmaceutical or biochemical applications of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine and its derivatives (Nagaoka et al., 2020).

Ligation in Peptide Synthesis

The structural framework of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine is relevant in the synthesis of complex peptides, as evidenced by research on native chemical ligation involving phenylalanine, a process fundamental to peptide chemistry (Crich & Banerjee, 2007).

特性

IUPAC Name |

2-[N-(benzenesulfonyl)-2-ethylanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-13-8-6-7-11-15(13)17(12-16(18)19)22(20,21)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUMXWSGCJLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2800904.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2800908.png)

![1-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-4-(2,5-dimethylbenzenesulfonyl)piperazine](/img/structure/B2800911.png)

![4-{2-[(4-cyano-1-methylpiperidin-4-yl)carbamoyl]eth-1-en-1-yl}-N-cyclopropylbenzamide](/img/structure/B2800912.png)

![(3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2800913.png)

![4-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2800921.png)